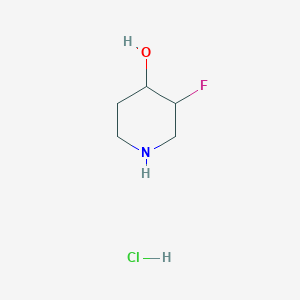

3-Fluoropiperidin-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

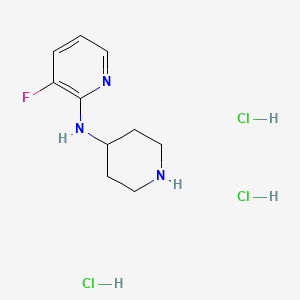

The compound "3-Fluoropiperidin-4-ol hydrochloride" is a fluorinated piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmaceutical compounds. The presence of both a fluorine atom and a hydroxyl group in the piperidine ring structure is significant because it can influence the molecule's biological activity and molecular recognition .

Synthesis Analysis

The synthesis of 3-fluoropiperidin-4-ol derivatives has been achieved through different synthetic routes. One approach involves the enantioselective fluorination of piperidinols using a modified cinchona alkaloid catalyst, which can be replaced by commercially available primary amines to obtain similar levels of enantioselectivity . Another method includes the synthesis of diastereoisomers of 3-fluoro-4-hydroxyprolines from 4-oxo-l-proline derivatives, which are related structures to 3-fluoropiperidin-4-ol .

Molecular Structure Analysis

The molecular structure of 3-fluoropiperidin-4-ol and its derivatives has been studied using techniques such as small-molecule X-ray crystallography and NMR spectroscopy. These studies reveal that fluorination at the C3 position does not significantly affect the hydrogen bond donor capacity of the C4 hydroxyl group but can invert the natural preference of the piperidine ring pucker .

Chemical Reactions Analysis

The chemical reactivity of 3-fluoropiperidin-4-ol derivatives has been explored in the context of their use as ligands for targeted protein degradation. The presence of the fluorine atom and hydroxyl group allows for selective molecular recognition by biological systems such as the von Hippel-Lindau (VHL) E3 ligase, despite some changes in affinity . Additionally, the compound has been used as a building block for further functionalization, such as aminomethylation, to create bifunctional building blocks for fluorinated pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropiperidin-4-ol derivatives are influenced by their stereochemistry and the presence of fluorine and hydroxyl functional groups. These properties are crucial for their application in medicinal chemistry, as they affect solubility, crystallization behavior, and the ability to form enantiomerically enriched materials through crystallization . The fluorine atom, in particular, is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, making 3-fluoropiperidin-4-ol derivatives attractive for drug development .

Scientific Research Applications

3-Fluoropiperidin-4-ol hydrochloride is a compound with potential applications in various fields of scientific research. Although the literature directly mentioning this compound is limited, insights can be derived from related research areas. This summary focuses on the broader scientific applications where similar compounds have been utilized, highlighting the potential relevance to this compound.

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heteroaromatic compounds, including fluoropyridines, is a significant area of research that can be related to the chemical manipulation of this compound. Metallation techniques have evolved to achieve high regioselectivity, impacting the synthesis of diverse heterocyclic compounds. These advancements offer insights into the potential chemical transformations and applications of fluorinated piperidines in synthesizing complex molecular architectures (Marsais & Quéguiner, 1983).

Fluoroquinolones Synthesis

Research on fluoroquinolones, potent antibacterial agents derived from quinolone, underscores the importance of fluorinated compounds in medical chemistry. The synthesis and biological activity of fluoroquinolones highlight the role of fluorinated intermediates in developing therapeutics with broad-spectrum antibacterial efficacy. This area of study may suggest applications for this compound in synthesizing new antibacterial agents (da Silva et al., 2003).

Polytetrafluoroethylene (PTFE) and Fluoropolymers

The synthesis and characterization of fluoropolymers, including PTFE, provide a comprehensive understanding of the role of fluorinated building blocks in polymer science. The unique properties of fluoropolymers, such as chemical inertness and thermal stability, are of interest in various industrial applications. Research in this domain might indicate the potential for this compound to serve as a precursor or modifier in fluoropolymer synthesis (Puts, Crouse, & Améduri, 2019).

Fluoroalkylation Reactions in Aqueous Media

The development of fluoroalkylation methods under environmentally friendly conditions has significant implications for organic synthesis. The incorporation of fluorinated groups into molecules can profoundly affect their physical, chemical, and biological properties. Studies on aqueous fluoroalkylation might suggest avenues for employing this compound in green chemistry applications (Song et al., 2018).

Safety and Hazards

properties

IUPAC Name |

3-fluoropiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

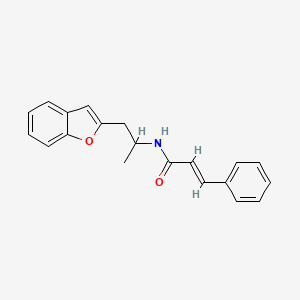

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2509587.png)

![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)

![N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509593.png)

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)

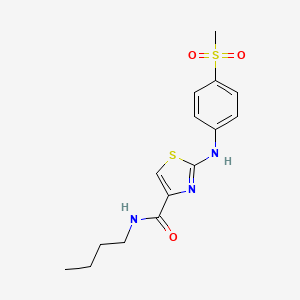

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)

![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)

![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)

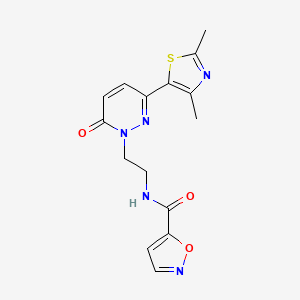

![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)